1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-
Description
1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- (CAS: 862469-60-1) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.3 g/mol . Structurally, it features a dimethylamino group at position 7 and a 3-methoxyphenyl substituent at position 3 on the isoquinolinone scaffold. The compound is marketed as an industrial-grade product (99% purity) by CHEMLYTE SOLUTIONS CO., LTD., with applications likely in pharmaceutical intermediates or specialty chemical synthesis .
Properties
IUPAC Name |
7-(dimethylamino)-3-(3-methoxyphenyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)14-8-7-12-10-17(19-18(21)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKMZSOYRBWLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(NC2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinolinone core is replaced by a dimethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where the isoquinolinone core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoquinolinone core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: It is investigated for its biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in disease processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related isoquinolinone derivatives, focusing on substituent effects, physicochemical properties, and biological/environmental behaviors.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position Matters : The 3-(3-methoxyphenyl) group in the target compound differs from 3-(4-methoxyphenyl) in its positional isomer (CAS 1268451-48-4), which may influence binding interactions in biological systems .
- Oxygenation Patterns: Natural derivatives like 6,7-methylenedioxy-1(2H)-isoquinolinone (from Coptis chinensis) emphasize the role of oxygenated substituents in bioactivity, contrasting with the synthetic dimethylamino group in the target compound .
- Synthetic Flexibility : Ethyl carboxylate and sulfonyl derivatives (e.g., compounds 6d–6h in ) demonstrate the scaffold’s adaptability for functionalization, though their properties (e.g., solubility, reactivity) differ significantly from the target compound .
Environmental and Biodegradation Profiles
- Biodegradability: Hydroxylated isoquinolinones like 1(2H)-isoquinolinone and 3,4-dihydro-1(2H)-isoquinolinone are degraded more readily under sulfate-reducing conditions compared to non-hydroxylated analogues. This suggests that the dimethylamino and methoxyphenyl groups in the target compound may reduce biodegradability .
- The target compound’s dimethylamino group may mitigate toxicity compared to methylquinolines .
Physicochemical and Functional Comparisons
- Molecular Weight and Solubility: The target compound (MW 294.3) is heavier than natural analogues (e.g., MW 189.17 for 6,7-methylenedioxy-1(2H)-isoquinolinone), likely reducing aqueous solubility but enhancing lipophilicity .
Biological Activity
1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- is a complex organic compound belonging to the isoquinolinone family. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics of this compound contribute significantly to its biological effects.
Chemical Structure and Properties
- IUPAC Name : 7-(dimethylamino)-3-(3-methoxyphenyl)-2H-isoquinolin-1-one
- Molecular Formula : C18H18N2O2
- CAS Number : 862469-60-1
The compound contains a dimethylamino group and a methoxyphenyl substituent, which may influence its interaction with biological targets.
Anticancer Activity
Research indicates that isoquinolinones exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by interfering with microtubule function, leading to cell cycle arrest and apoptosis.
- Mechanism of Action : The compound may induce G2/M phase arrest and activate apoptotic pathways through the modulation of cyclin-dependent kinases (Cdk) and the cleavage of anti-apoptotic proteins such as Mcl-1 and Bcl-2 .
Case Study Example :
In a study involving derivatives of isoquinolinones, compounds displayed IC50 values ranging from 0.85 µM to 3.32 µM against prostate cancer (PC-3) and hepatocellular carcinoma (HepG2) cell lines, indicating potent anticancer activity .
Antimicrobial Activity
1(2H)-Isoquinolinone derivatives have been investigated for their antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains.
- Inhibition Zones : Inhibition zones ranging from 18 mm to 24 mm were observed against pathogens like Staphylococcus aureus and Escherichia coli, showing significant antibacterial potential .
The biological activity of 1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways.
- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1(2H)-Isoquinolinone, 3-(3-methoxyphenyl)- | Lacks dimethylamino group | Different biological properties |
| 1(2H)-Isoquinolinone, 7-(dimethylamino)- | Contains dimethylamino group | Enhanced anticancer and antimicrobial activity |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms substituent positions. Key signals:
- HRMS : Exact mass (C₁₈H₁₈N₂O₂) calculated as 294.1368; deviations >5 ppm suggest impurities .
- X-ray crystallography : Resolves stereochemical ambiguities. The isoquinolinone core typically adopts a planar conformation, while the methoxyphenyl group may exhibit torsional strain .
How can researchers design SAR studies for this compound’s analogs?
Advanced Research Question
- Core modifications : Replace the isoquinolinone with quinazolinone or phthalazinone to assess scaffold specificity .
- Substituent variation : Systematically alter the methoxyphenyl (e.g., 3-fluoro, 3-hydroxy) and dimethylamino groups (e.g., diethylamino, pyrrolidino).
- Bioisosteric replacements : Substitute the methoxy group with trifluoromethoxy or ethoxy to evaluate electronic effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like Kv1.5 channels or kinases .
What analytical methods are suitable for quantifying this compound in biological matrices?
Advanced Research Question
- HPLC-UV : Use a C18 column (5 µm, 150 × 4.6 mm) with mobile phase: acetonitrile/0.1% formic acid (70:30). Detection at λ = 254 nm (isoquinolinone absorption) .
- LC-MS/MS : MRM transitions m/z 295 → 277 (loss of NH₂) and 295 → 210 (cleavage of methoxyphenyl). LLOQ: 1 ng/mL in plasma .
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) improves recovery (>85%) .
How does the methoxyphenyl substituent influence the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity : The 3-methoxyphenyl group increases logP (~2.8 vs. 1.5 for unsubstituted analogs), enhancing membrane permeability but reducing aqueous solubility (<10 µg/mL) .
- Metabolic stability : Methoxy groups are prone to O-demethylation by CYP450 enzymes. Use hepatic microsome assays (human/rat) to quantify metabolic rates .
- Crystallinity : The substituent disrupts crystal packing, resulting in amorphous solids. Characterize via DSC (Tg ~120°C) and XRPD .
What strategies mitigate degradation during long-term storage?
Advanced Research Question
- Temperature control : Store at -20°C in amber vials under argon to prevent oxidation of the dimethylamino group .
- Excipient use : Formulate with antioxidants (e.g., BHT) or cyclodextrins to stabilize the methoxyphenyl moiety .
- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify major degradants (e.g., demethylated products) .
How can computational tools predict this compound’s ADME profile?
Advanced Research Question
- Software : Use SwissADME or ADMET Predictor to estimate:
- In silico toxicity : Alert for hERG binding (IC₅₀ ~1 µM); validate via patch-clamp assays .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Catalyst efficiency : Optimize Pd loading (<0.5 mol%) in coupling reactions to reduce metal residues .
- Process safety : Exothermic cyclization steps require controlled addition rates and temperature monitoring .
How do structural analogs compare in target selectivity?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
